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Compound of Interest

Compound Name: Pentabromophenyl benzoate

Cat. No.: B15467533

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Pentabromophenyl benzoate is limited in publicly
available literature. The information presented in this guide is a combination of data
extrapolated from closely related compounds, such as other brominated flame retardants and
benzoate esters, alongside established analytical methodologies for such chemical classes.

Introduction

Pentabromophenyl benzoate is a halogenated aromatic compound. Structurally, it consists of
a benzoate group attached to a pentabrominated phenyl ring. Due to the presence of multiple
bromine atoms, it is expected to exhibit properties characteristic of brominated flame retardants
(BFRs), a class of compounds widely used in various materials to reduce flammability. This
guide provides a summary of its predicted physico-chemical properties, probable synthetic
routes, and relevant analytical techniques for its characterization.

Predicted Physico-chemical Properties

The following table summarizes the predicted and extrapolated physico-chemical properties of
Pentabromophenyl benzoate. These values are estimated based on the properties of related
compounds like pentabromophenol, phenyl benzoate, and other polybrominated diphenyl
ethers (PBDES).
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Predicted

Property . Reference Compound(s)
Valuel/lnformation
Molecular Formula C13HsBrsO2 -
Molecular Weight 668.7 g/mol -
Likely a solid at room Phenyl benzoate is a solid[1]
Appearance

temperature

[2](3].

Melting Point (°C)

Expected to be high, likely
>150 °C

Pentabromophenol has a
melting point of 229.5 °C[4].
Phenyl benzoate melts at 68-
70 °C[1][2][3]. Bromination
generally increases the melting

point.

Boiling Point (°C)

High, with probable
decomposition before boiling

at atmospheric pressure

Phenyl benzoate has a boiling
point of 298-299 °C[1][2][3].
Significant bromination
increases the molecular weight
and intermolecular forces,
leading to a much higher

boiling point.

Solubility

Insoluble in water. Soluble in
organic solvents like
dichloromethane, toluene, and

acetone.

Brominated flame retardants
are generally insoluble in
water[5]. Phenyl benzoate is
insoluble in water and soluble

in organic solvents[1][3].

LogP (octanol-water partition

coefficient)

Predicted to be high (>5)

Highly brominated compounds
are lipophilic and have high

LogP values.

Synthesis

A probable synthetic route for Pentabromophenyl benzoate is the esterification of

pentabromophenol with benzoyl chloride. This reaction, a variation of the Schotten-Baumann

reaction, is a common method for the preparation of phenyl esters.
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Reaction Scheme:

Pentabromophenol

Benzoyl Chloride \ Pentabromophenyl benzoate

T . Schotten-Baumann Reaction ,~  ~—%
—

Base (e.g., Pyridine, NaOH)/4 HCI or NaCl

Solvent (e.g., Toluene, DCM)

Click to download full resolution via product page

Caption: Proposed synthesis of Pentabromophenyl benzoate.

Experimental Protocol (General Procedure):

» Dissolution: Dissolve pentabromophenol in a suitable organic solvent (e.g., toluene or
dichloromethane) in a reaction flask.

o Addition of Base: Add a base, such as pyridine or agueous sodium hydroxide, to the solution
to act as an acid scavenger.

o Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture with
stirring.

e Reaction: Allow the reaction to proceed at room temperature or with gentle heating for
several hours.

o Work-up: After the reaction is complete, wash the organic layer with water and brine to
remove the base and any unreacted starting materials.
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« Purification: Dry the organic layer over an anhydrous salt (e.g., Na=SOa), filter, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or column chromatography.

Analytical Characterization

The characterization of Pentabromophenyl benzoate would involve a combination of
chromatographic and spectroscopic techniques, which are standard for the analysis of
brominated flame retardants.

Chromatographic Methods

o Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the
separation and identification of volatile and semi-volatile organic compounds. Due to its
expected high boiling point, a high-temperature GC column and method would be necessary.
Electron ionization (EI) would likely show characteristic fragmentation patterns, including the
loss of the benzoate group and bromine atoms. Electron capture negative ionization (ECNI)
is often used for halogenated compounds due to its high sensitivity.

e Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for compounds that
are not amenable to GC. Reversed-phase HPLC with a C18 column could be used for
separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI)
could be employed as the ionization source.

Spectroscopic Methods

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing signals
corresponding to the protons of the benzoate phenyl group. The pentabromophenyl group
has no protons.

e 13C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl
carbon, the carbons of the benzoate phenyl ring, and the carbons of the pentabromophenyl
ring. The signals for the brominated carbons would be significantly shifted downfield.

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the carbonyl group (C=0) of the ester at around 1730-1750 cm~%, and aromatic C-C and C-H
stretching vibrations.
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e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a
characteristic isotopic pattern due to the presence of five bromine atoms.

Workflow for Analysis:

Sample Preparation

Extraction
(e.g., Soxhlet, PLE)

'

Clean-up
(e.g., GPC, SPE)

Instru%al AXNalysis Spectroscopic Confirmation

GC-MS LC-MS NMR (H, 13C) IR Spectroscopy
\m / /
Quantification Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the analysis of a novel BFR.
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Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways
of Pentabromophenyl benzoate. However, as a polybrominated aromatic compound, it may
share some toxicological properties with other BFRs. Many BFRs are known to be persistent,
bioaccumulative, and have endocrine-disrupting effects. Further research would be needed to
determine the specific biological effects of this compound.

Conclusion

Pentabromophenyl benzoate is a compound for which direct experimental data is scarce.
However, based on its chemical structure and knowledge of related compounds, its physico-
chemical properties can be predicted, and appropriate synthetic and analytical methods can be
proposed. This guide provides a foundational understanding for researchers interested in the
study of this and other novel brominated compounds. Further experimental investigation is
necessary to fully characterize its properties and potential biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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